3-Bromo-1,1,1-trifluoro-hexan-2-one
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Overview
Description
3-Bromo-1,1,1-trifluoro-hexan-2-one is an organic compound with the molecular formula C6H8BrF3O and a molecular weight of 233.03 g/mol . It is a halogenated ketone, characterized by the presence of bromine and trifluoromethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoro-hexan-2-one can be synthesized through the hydrolysis and decarboxylation of 2-bromo-4,4,4-trifluoroethyl acetoacetate using sulfuric acid as a catalyst . The optimal conditions for this synthesis involve reacting the starting material with trifluoroacetic acid in a 1:1.5 molar ratio, adding the mixture to a 30% sulfuric acid solution, and maintaining the reaction temperature at approximately 100°C for 8 hours. This method yields the product with an approximate efficiency of 68.1% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale adaptation of laboratory procedures, ensuring higher yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-trifluoro-hexan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Condensation reactions: The compound can react with enolates or other nucleophiles to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Condensation reactions: Reagents such as potassium enolate of ethyl 4,4,4-trifluoroacetoacetate are used.
Major Products Formed
Nucleophilic substitution: Products include substituted ketones and alcohols.
Condensation reactions: Products include ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate.
Scientific Research Applications
3-Bromo-1,1,1-trifluoro-hexan-2-one is utilized in various scientific research fields:
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trifluoro-hexan-2-one involves its reactivity with nucleophiles due to the electron-withdrawing effects of the trifluoromethyl and bromine groups. This reactivity facilitates the formation of various derivatives through nucleophilic substitution and condensation reactions . The compound’s molecular targets and pathways are primarily related to its role as a synthetic intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoroacetone: Similar in structure but with a shorter carbon chain.
3-Chloro-1,1,1-trifluoroacetone: Contains chlorine instead of bromine.
1,1,1-Trifluoro-3-bromo-2-propanone: Another halogenated ketone with a different carbon chain length.
Uniqueness
3-Bromo-1,1,1-trifluoro-hexan-2-one is unique due to its specific combination of bromine and trifluoromethyl groups, which impart distinct reactivity and stability compared to other halogenated ketones.
Properties
IUPAC Name |
3-bromo-1,1,1-trifluorohexan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c1-2-3-4(7)5(11)6(8,9)10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTILTJDSVPWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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